molecular formula C10H15ClN2O2S B13878917 N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide

Cat. No.: B13878917
M. Wt: 262.76 g/mol
InChI Key: GAIUCEWLNRONIT-UHFFFAOYSA-N
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Description

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide is an organic compound with the molecular formula C10H15ClN2O2S It is characterized by the presence of a chlorophenyl group, a methylamino group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide typically involves the reaction of 4-chlorobenzylamine with ethylene oxide, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]methanesulfonamide
  • N-[2-(4-chlorophenyl)thio]ethyl]methanesulfonamide

Uniqueness

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12-13H,6-8H2,1H3

InChI Key

GAIUCEWLNRONIT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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